(2-Chloro-5-methoxy-4-methylphenyl)methanamine
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Overview
Description
(2-Chloro-5-methoxy-4-methylphenyl)methanamine is an organic compound with the molecular formula C9H12ClNO It is a derivative of methanamine, where the phenyl ring is substituted with chlorine, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-methoxy-4-methylphenyl)methanamine typically involves the reaction of 2-chloro-5-methoxy-4-methylbenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-methoxy-4-methylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Hydroxyl or amino-substituted products.
Scientific Research Applications
(2-Chloro-5-methoxy-4-methylphenyl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Chloro-5-methoxy-4-methylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-5-methylphenyl)methanamine: Similar structure but lacks the methoxy group.
(2-Chloro-4-methylphenyl)methanamine: Similar structure but different substitution pattern.
(2-Chloro-5-methylphenyl)methanamine hydrochloride: The hydrochloride salt form of a similar compound
Uniqueness
(2-Chloro-5-methoxy-4-methylphenyl)methanamine is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These substitutions may enhance its potential as a versatile intermediate in organic synthesis and its interactions with biological targets .
Properties
Molecular Formula |
C9H12ClNO |
---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
(2-chloro-5-methoxy-4-methylphenyl)methanamine |
InChI |
InChI=1S/C9H12ClNO/c1-6-3-8(10)7(5-11)4-9(6)12-2/h3-4H,5,11H2,1-2H3 |
InChI Key |
YBYZXPRIIDTRFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)CN)Cl |
Origin of Product |
United States |
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